molecular formula C5H12ClNO2 B2807507 (S)-2-Aminopentanoic acid hydrochloride CAS No. 27493-23-8

(S)-2-Aminopentanoic acid hydrochloride

Cat. No.: B2807507
CAS No.: 27493-23-8
M. Wt: 153.61
InChI Key: IXXIIAPIURLROR-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Aminopentanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its role as a building block in the synthesis of peptides and proteins. The hydrochloride form enhances its solubility in water, making it easier to handle in various chemical reactions and biological applications.

Scientific Research Applications

(S)-2-Aminopentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins. It also serves as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies related to enzyme mechanisms and protein structure.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug design and development.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action for “(S)-2-Aminopentanoic acid hcl” is not clear without specific context. In biological systems, amino acids like 2-Aminopentanoic acid are building blocks for proteins .

Safety and Hazards

Hydrochloric acid is corrosive and can cause severe skin burns and eye damage. It may also be harmful if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminopentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Aminopentanoic acid.

    Hydrochloride Formation: The precursor is treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminopentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminopentanoic acid hydrochloride: The enantiomer of (S)-2-Aminopentanoic acid hydrochloride, with similar chemical properties but different biological activities.

    2-Aminobutanoic acid hydrochloride: A shorter-chain analog with different reactivity and applications.

    2-Aminohexanoic acid hydrochloride: A longer-chain analog with distinct properties and uses.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other analogs. Its solubility in water and ability to form stable salts make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-aminopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXIIAPIURLROR-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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